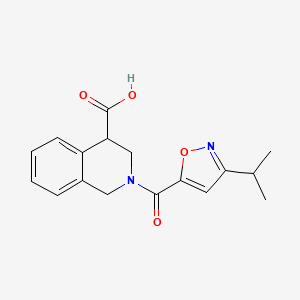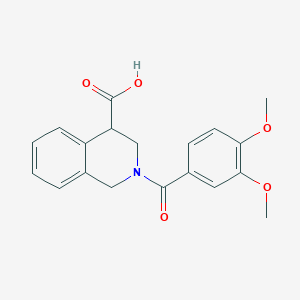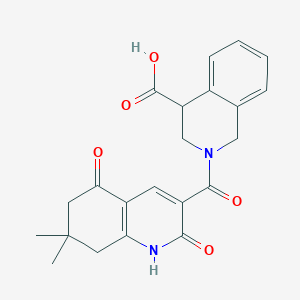![molecular formula C19H24N2O5 B6664808 1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664808.png)
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a chromene ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromene ring, followed by the introduction of the piperidine moiety. Key steps include:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Final Coupling: The final step involves coupling the chromene and piperidine intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The chromene ring can interact with various enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 2H-chromene and 4H-chromene share the chromene ring structure but differ in their substituents and overall reactivity.
Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and its derivatives share the piperidine ring but differ in their functional groups and applications.
Uniqueness
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to the combination of the chromene and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-20(11-17(22)21-8-4-6-14(10-21)19(24)25)18(23)15-9-13-5-2-3-7-16(13)26-12-15/h2-3,5,7,14-15H,4,6,8-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHSKAKEAESNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664727.png)
![2-[3-(1-methylpyrazol-4-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664733.png)


![2-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664745.png)
![2-(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664754.png)

![2-[2-(2,4-dioxopyrimidin-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664767.png)
![1-[2-[Methyl-[2-(oxan-4-yl)acetyl]amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664769.png)
![1-[2-[Methyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664781.png)
![1-[2-[Methyl-(4-phenoxybenzoyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664800.png)
![1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664815.png)
![1-[2-[Methyl-(6-methylpyridine-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664819.png)
![1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664823.png)
